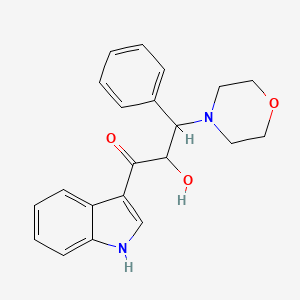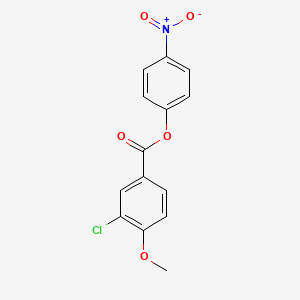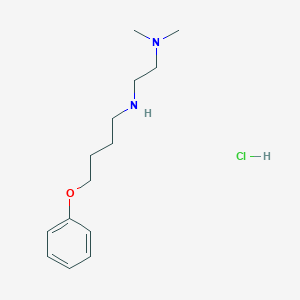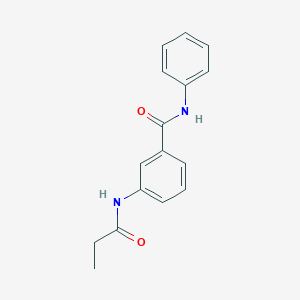
2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone
Overview
Description
2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone, also known as 5-MeO-MiPT, is a synthetic tryptamine compound that belongs to the family of serotonergic psychedelics. This compound has been a subject of scientific research due to its potential therapeutic applications and its unique mechanism of action.
Mechanism of Action
The exact mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception, and its activation by 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone are similar to those of other serotonergic psychedelics. It has been shown to increase levels of serotonin and other neurotransmitters in the brain, leading to altered states of consciousness, changes in perception, and mood enhancement. Additionally, 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone has been shown to have mild sympathomimetic effects, including increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone in lab experiments is its ability to induce altered states of consciousness and facilitate introspection, making it useful for studying the neural correlates of consciousness and the effects of psychoactive substances on the brain. However, one limitation of using 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone is its relative lack of selectivity for the 5-HT2A receptor, which may make it difficult to interpret the results of experiments that rely on specific receptor activation.
Future Directions
For research on 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone include further studies on its potential therapeutic applications, including its use in psychotherapy and as an alternative to traditional antidepressant medications. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain, as well as its potential risks and side effects. Finally, the development of more selective agonists for the 5-HT2A receptor may lead to the development of more effective and safer psychedelic compounds for therapeutic use.
Scientific Research Applications
2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models and has been suggested as a potential alternative to traditional antidepressant medications. Additionally, 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone has been studied for its potential use in psychotherapy due to its ability to induce altered states of consciousness and facilitate introspection.
properties
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-morpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(17-14-22-18-9-5-4-8-16(17)18)21(25)19(15-6-2-1-3-7-15)23-10-12-26-13-11-23/h1-9,14,19,21-22,25H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFARFXUMTWQPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(C(=O)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163378.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)
![N,N-dimethyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163417.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4163422.png)
![N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4163425.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)
![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)
